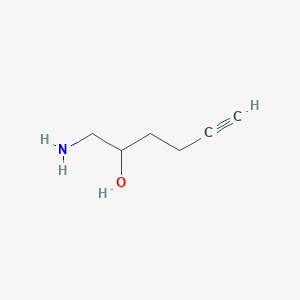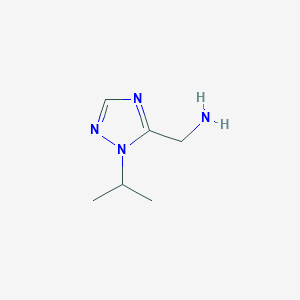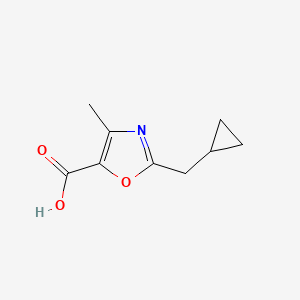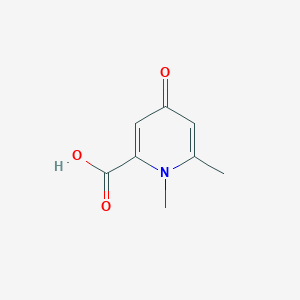
1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
描述
1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol. This compound belongs to the class of dihydropyridines, which are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Hantzsch Synthesis: One common method for synthesizing dihydropyridine derivatives is the Hantzsch synthesis. This involves the condensation of an aldehyde (such as 4-hydroxybenzaldehyde), two equivalents of a β-keto ester (like ethyl acetoacetate), and ammonia or an ammonium salt in an ethanol solvent under reflux conditions.
Alkaline Hydrolysis: Another method involves the alkaline hydrolysis of a precursor compound, such as 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the Hantzsch synthesis or similar methods, optimizing reaction conditions to achieve higher yields and purity, and implementing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the dihydropyridine ring to its corresponding pyridine derivative.
Reduction: Reduction reactions can be used to convert the pyridine derivative back to the dihydropyridine structure.
Substitution: Substitution reactions can occur at various positions on the dihydropyridine ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted dihydropyridines with different functional groups.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: Dihydropyridines are known to interact with various biological targets, making them useful in studying biological processes.
Medicine: Some dihydropyridine derivatives are used in pharmaceutical research for their potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: The compound can be used in the development of new materials and chemicals with specific properties.
作用机制
The mechanism by which 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.
相似化合物的比较
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with similar therapeutic uses.
Nicardipine: Used for the treatment of high blood pressure and angina.
Uniqueness: 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is unique in its specific substitution pattern, which can influence its reactivity and biological activity compared to other dihydropyridines.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
1,6-dimethyl-4-oxopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(10)4-7(8(11)12)9(5)2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAFNJVXTJKASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


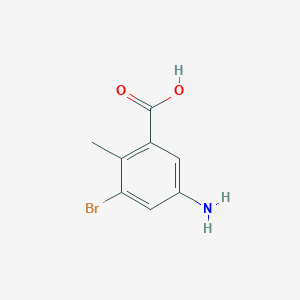


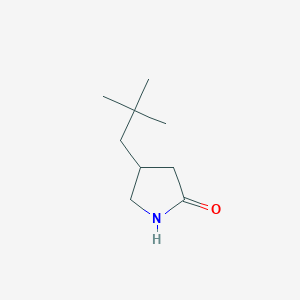
![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B1528486.png)
![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1528487.png)
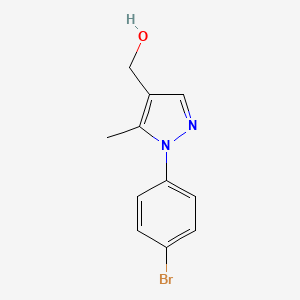
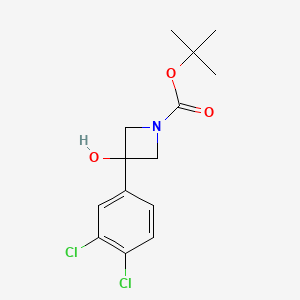
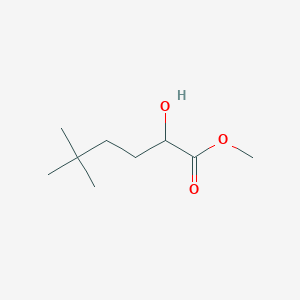
![Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B1528496.png)
